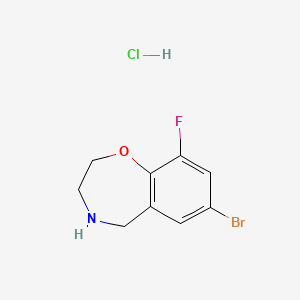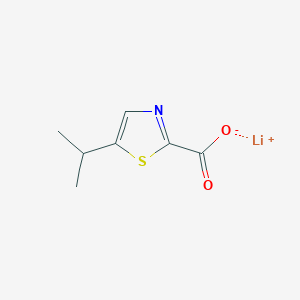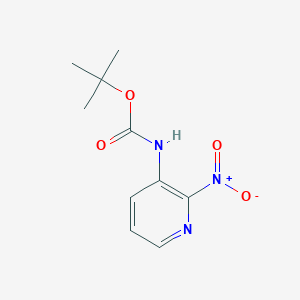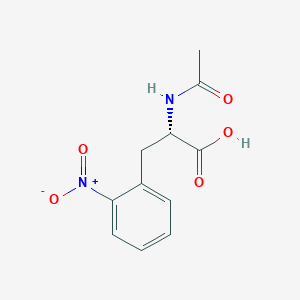![molecular formula C17H21BrN2O4 B13499880 methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499880.png)
methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a brominated indole core, which can be crucial for its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available precursors
Bromination of Indole: Indole is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions to yield 5-bromoindole.
Protection with Boc Group: The 5-bromoindole is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.
Esterification: The final step involves the esterification of the protected intermediate with methyl 3-bromo-2-aminopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The indole core can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DCM or DMF, and bases like potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in DCM.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Deprotection: The free amine derivative.
Oxidation/Reduction: Oxidized or reduced forms of the indole core.
科学研究应用
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a building block for more complex chemical entities.
作用机制
The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate depends on its specific application. Generally, the brominated indole core can interact with various biological targets, such as enzymes or receptors, through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-indol-3-yl)propanoate: Lacks the bromine atom and Boc protecting group, making it less reactive.
5-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the ester and Boc-protected amine.
N-Boc-3-(5-bromo-1H-indol-3-yl)alanine: Similar structure but with an alanine backbone instead of a propanoate.
Uniqueness
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the combination of the brominated indole core, the Boc-protected amino group, and the ester functionality. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C17H21BrN2O4 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
methyl 3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22) |
InChI 键 |
DVEFXAQUJXRVEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)


![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)


![7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13499851.png)
![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)

